molecular formula C22H28N2O3S B2915593 1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-N-methyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide CAS No. 536698-42-7

1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-N-methyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Cat. No. B2915593
M. Wt: 400.54
InChI Key: RIKRPBVIRUJBCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-N-methyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2-((4-ethylphenoxy)methyl)benzoyl isothiocyanate with various primary aromatic amines . The resulting compounds were characterized by their melting point and solubility .

Scientific Research Applications

Synthesis and Chemical Modifications Researchers have been keen on synthesizing and modifying compounds similar to 1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-N-methyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide to explore their chemical properties and potential applications. For instance, the synthesis of N-acyl-N-phenyl-1-pyrrolidine-, 1-piperidine-, 4-morpholine-, 1,2,3,4-tetrahydro-1-quinoline-, 1,2,3,4-tetrahydro-2-isoquinoline-, 10-phenothiazine- and 2,2'-dipyridylamine-carbothioamides has been described, showcasing the chemical versatility and potential for further modification of similar compounds (Ranise et al., 1991). Another study focuses on the synthesis and evaluation of topoisomerase I-targeting agents related to this compound, highlighting its significance in developing antitumor agents (Satyanarayana et al., 2008).

Biological Activities The compound's derivatives have demonstrated potent biological activities, such as topoisomerase I (TOP1) targeting activity and antitumor activity. For instance, derivatives with varied functionality on the ethyl substituent exhibited potent TOP1 targeting activity and antitumor activity, suggesting their potential in cancer therapy applications (Satyanarayana et al., 2008). Additionally, the synthesis of cytotoxic indenoisoquinoline topoisomerase I poisons further underscores the compound's relevance in developing novel anticancer agents (Strumberg et al., 1999).

properties

IUPAC Name

1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-N-methyl-3,4-dihydro-1H-isoquinoline-2-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-5-15-6-8-17(9-7-15)27-14-19-18-13-21(26-4)20(25-3)12-16(18)10-11-24(19)22(28)23-2/h6-9,12-13,19H,5,10-11,14H2,1-4H3,(H,23,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKRPBVIRUJBCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=S)NC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-N-methyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide

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